Cas no 1022091-49-1 (6-Bromo-5,7-difluoroquinoline)
6-Bromo-5,7-difluoroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-5,7-difluoroquinoline
- 5,7-Difluoro-6-bromoquinoline
- 6-bromo-5,7-difluoro-quinoline
- QUINOLINE, 6-BROMO-5,7-DIFLUORO-
- PubChem17380
- KSC915I0P
- DUAWZZRBLJDTQC-UHFFFAOYSA-N
- TRA0023682
- CM10991
- PB31669
- FCH1377222
- CM14316
- BRN:7767246
- 6-bromanyl-5,7-bis(fluoranyl)quinoline
- BC004234
- SY006020
- CS-0050268
- 6-Bromo-5,7-difluoroquinoline, 97%
- 1022091-49-1
- DTXSID60668261
- 6-Bromo-5 pound not7-difluoroquinoline
- AS-31506
- MFCD12828677
- SCHEMBL1161526
- AKOS015919335
- AC-24688
-
- MDL: MFCD12828677
- Inchi: 1S/C9H4BrF2N/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7/h1-4H
- InChI Key: DUAWZZRBLJDTQC-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2C(=CC=CN=2)C=1F)F
Computed Properties
- Exact Mass: 242.95000
- Monoisotopic Mass: 242.95
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- XLogP3: 3.1
Experimental Properties
- Density: 1.726
- Melting Point: 87-92 °C
- Boiling Point: 288 ºC
- Flash Point: 128 ºC
- PSA: 12.89000
- LogP: 3.27550
6-Bromo-5,7-difluoroquinoline Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:UN 3335
- WGK Germany:1
- Hazard Category Code: 22-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Storage Condition:2-8°C
6-Bromo-5,7-difluoroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-5,7-difluoroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 734314-1G |
6-Bromo-5,7-difluoroquinoline |
1022091-49-1 | 97% | 1G |
¥114.08 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 734314-5G |
6-Bromo-5,7-difluoroquinoline |
1022091-49-1 | 97% | 5G |
¥454.32 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852282-1g |
6-Bromo-5,7-difluoroquinoline |
1022091-49-1 | ≥97% | 1g |
102.60 | 2021-05-17 | |
| Alichem | A189001316-100g |
5,7-Difluoro-6-bromoquinoline |
1022091-49-1 | 98% | 100g |
$527.60 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE608-5g |
6-Bromo-5,7-difluoroquinoline |
1022091-49-1 | 97% | 5g |
784CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE608-250mg |
6-Bromo-5,7-difluoroquinoline |
1022091-49-1 | 97% | 250mg |
105CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE608-1g |
6-Bromo-5,7-difluoroquinoline |
1022091-49-1 | 97% | 1g |
261CNY | 2021-05-07 | |
| Chemenu | CM104741-100g |
6-bromo-5,7-difluoroquinoline |
1022091-49-1 | 97% | 100g |
$440 | 2021-08-06 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006020-0.25g |
6-Bromo-5,7-difluoroquinoline |
1022091-49-1 | >97% | 0.25g |
¥76.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006020-1g |
6-Bromo-5,7-difluoroquinoline |
1022091-49-1 | >97% | 1g |
¥193.00 | 2024-07-09 |
6-Bromo-5,7-difluoroquinoline Suppliers
6-Bromo-5,7-difluoroquinoline Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 6-Bromo-5,7-difluoroquinoline
6-Bromo-5,7-Difluoroquinoline: A Comprehensive Overview of CAS No. 1022091-49-1
6-Bromo-5,7-difluoroquinoline (CAS No. 1022091-49-1) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline class, which is known for its diverse biological activities and potential therapeutic applications. The presence of bromine and fluorine substituents in the molecular structure imparts distinct chemical and biological properties, making it a valuable candidate for various research endeavors.
The molecular formula of 6-Bromo-5,7-difluoroquinoline is C9H5BrF2N, with a molecular weight of approximately 233.04 g/mol. The compound's structure consists of a quinoline ring system with a bromine atom at the 6-position and fluorine atoms at the 5 and 7 positions. This specific arrangement of substituents confers unique electronic and steric effects, which are crucial for its biological activities.
In recent years, 6-Bromo-5,7-difluoroquinoline has been extensively studied for its potential as an antimicrobial agent. Research has shown that this compound exhibits potent activity against a wide range of bacteria, including both Gram-positive and Gram-negative strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death. This property makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant pathogens.
Beyond its antimicrobial properties, 6-Bromo-5,7-difluoroquinoline has also shown potential in cancer research. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The exact molecular targets and pathways involved are still under investigation, but preliminary findings suggest that it may act through modulation of key signaling pathways such as PI3K/Akt and MAPK.
The synthesis of 6-Bromo-5,7-difluoroquinoline can be achieved through several methods, including bromination and fluorination reactions on quinoline precursors. One common approach involves the bromination of 5,7-difluoroquinoline using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The reaction conditions are carefully optimized to ensure high yields and purity of the final product.
In addition to its biological activities, 6-Bromo-5,7-difluoroquinoline has also been explored for its photophysical properties. The presence of halogen substituents imparts unique absorption and emission characteristics, making it a potential candidate for applications in photodynamic therapy (PDT). PDT is a non-invasive treatment modality that uses light to activate photosensitizers, leading to the generation of reactive oxygen species (ROS) that can kill cancer cells.
The safety profile of 6-Bromo-5,7-difluoroquinoline is an important consideration for its potential therapeutic applications. Preclinical studies have shown that this compound exhibits low toxicity in mammalian cells at therapeutic concentrations. However, further investigations are needed to fully understand its pharmacokinetics and potential side effects in vivo.
In conclusion, 6-Bromo-5,7-difluoroquinoline (CAS No. 1022091-49-1) is a multifaceted compound with promising applications in various fields of medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as an antimicrobial agent, anticancer drug, and photosensitizer for photodynamic therapy. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
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